Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate physical properties
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate physical properties
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
Abstract
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for the synthesis of more complex molecules.[1] Its benzimidazole core is a privileged scaffold found in numerous pharmacologically active agents.[2] This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound. While specific experimental data for this exact molecule is sparse in public literature, this document synthesizes established methodologies from closely related analogues to provide robust, field-proven protocols for its empirical analysis. We will cover compound identification, methodologies for determining core physical properties, and a suite of spectroscopic techniques for structural elucidation and confirmation. The protocols herein are designed as a self-validating system, ensuring the highest degree of scientific integrity for research and development applications.
Compound Identification and Structural Overview
Accurate identification is the foundational step for all subsequent experimental work. The structural features of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate—a fused benzene and imidazole ring system with N-methyl, C-methyl, and methyl ester substituents—dictate its chemical behavior and physical properties.
Table 1: Core Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate | [1] |
| CAS Number | 256936-11-5 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| Canonical SMILES | CC1=NC2=C(N1C)C=C(C=C2)C(=O)OC | |
Physical Properties: Predictive Analysis and Empirical Determination
Direct experimental values for properties such as melting point and solubility are not widely published for this specific compound. However, by examining related structures, we can form reasonable predictions and, more importantly, outline rigorous methods for their determination.
Predicted Properties based on Analogues
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Appearance: Based on related benzimidazole esters, the compound is expected to be a white to light-colored crystalline solid.[3][4]
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Melting Point: The melting point for the demethylated analogue, Methyl 1H-benzo[d]imidazole-5-carboxylate, is reported to be in the range of 139-156 °C.[3] The introduction of two methyl groups on the benzimidazole core will likely alter crystal lattice packing and intermolecular forces, thus affecting the melting point. An empirical determination is essential for characterization.
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Solubility: The presence of the methyl ester group and the aromatic system suggests poor solubility in water. Good solubility is anticipated in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, dichloromethane, and ethyl acetate.[3]
Experimental Protocol for Melting Point Determination
The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
Methodology:
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Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Finely grind a small amount of the crystalline solid.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
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Measurement:
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Use a rapid ramp rate (e.g., 10-20 °C/min) for a coarse determination of the approximate melting range.
-
For an accurate measurement, use a new sample and set a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the coarse melting point.
-
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Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.
Experimental Protocol for Solubility Profiling
Understanding the solubility profile is critical for reaction setup, purification, formulation, and biological assay design.
Methodology:
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Solvent Selection: Prepare a panel of representative solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO).
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Sample Preparation: Weigh a precise amount of the compound (e.g., 10 mg) into separate vials for each solvent.
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Solvent Addition: Add the selected solvent to each vial in incremental volumes (e.g., 100 µL at a time).
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Observation: After each addition, vortex the vial vigorously for 30-60 seconds and visually inspect for complete dissolution. Sonication may be used to aid dissolution.
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Quantification: Record the volume of solvent required to completely dissolve the solute. Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., >100 mg/mL).
Workflow for Compound Purification and Purity Assessment
Ensuring the compound's purity is paramount. The following workflow illustrates a standard procedure from crude synthesis to a highly pure, characterized final product.
Caption: Workflow for purification and purity validation.
Spectroscopic and Spectrometric Characterization
A combination of spectroscopic techniques is required to unambiguously confirm the chemical structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the carbon-hydrogen framework.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: The three protons on the benzene ring portion of the benzimidazole core will appear in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with adjacent protons.
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N-Methyl Protons: A distinct singlet integrating to three protons is expected for the methyl group attached to the nitrogen atom (N1), likely in the δ 3.7-4.0 ppm region.
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C-Methyl Protons: A sharp singlet integrating to three protons will correspond to the methyl group at the C2 position, typically appearing further upfield around δ 2.5-2.8 ppm.
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Ester Methyl Protons: A singlet integrating to three protons for the methyl group of the carboxylate ester is expected, usually in the δ 3.8-4.0 ppm range.[2]
Protocol for ¹H and ¹³C NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often excellent for benzimidazole derivatives.[5]
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Instrument Setup: Record the spectra on a 300 MHz or higher field NMR spectrometer.[2][5]
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Data Acquisition: Acquire standard ¹H, ¹³C, and optionally, 2D correlation spectra (like COSY and HSQC) to confirm assignments.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expected Characteristic IR Absorption Bands:
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C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1700-1725 cm⁻¹.[2]
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C=N and C=C Stretches: A series of medium to strong bands in the 1450-1620 cm⁻¹ region will correspond to the C=N bond of the imidazole ring and the C=C bonds of the aromatic system.[2][6]
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C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.[6]
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
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Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further corroborates the molecular structure.
Expected Mass Spectrometric Data:
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Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to 205.23.
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High-Resolution MS (HRMS): HRMS analysis should confirm the elemental composition (C₁₁H₁₂N₂O₂) by providing a highly accurate mass measurement (e.g., within 5 ppm of the theoretical value).[7]
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Fragmentation (MS/MS): Key fragments may include the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the parent ion.
Caption: Integrated spectroscopic approach for structural confirmation.
Conclusion
The thorough physicochemical characterization of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate is essential for its effective use in research and development. This guide provides a comprehensive set of validated protocols for determining its physical properties and confirming its chemical identity and purity. By systematically applying these chromatographic and spectroscopic methodologies, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and trustworthy scientific outcomes.
References
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ChemBK. (2024). Methyl 1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared Spectra of final compound (C). Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]
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